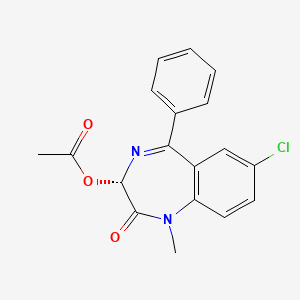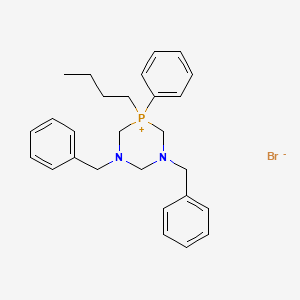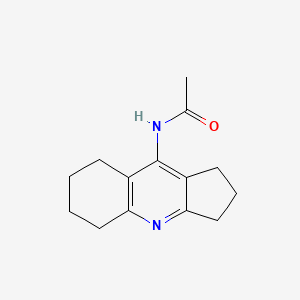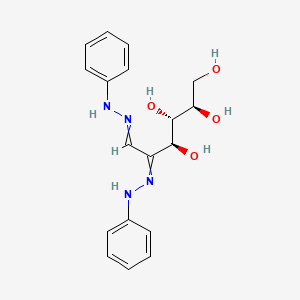
D-Allose phenylosazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Allose phenylosazone: is a derivative of D-Allose, a rare aldohexose sugar. Phenylosazones are crystalline compounds formed by the reaction of reducing sugars with phenylhydrazine. These compounds are useful in the identification and characterization of sugars due to their unique crystalline structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Allose phenylosazone is synthesized by reacting D-Allose with an excess of phenylhydrazine. The reaction typically involves heating the mixture in an acidic medium, which facilitates the formation of the phenylosazone derivative. The general reaction can be represented as follows:
D-Allose+3C6H5NHNH2→D-Allose phenylosazone+2H2O+C6H5NH2
Industrial Production Methods: Industrial production of this compound is not common due to the rarity of D-Allose itself. D-Allose can be produced biotechnologically from D-Psicose using specific enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-Allose phenylosazone can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: Substitution reactions can occur at the phenylhydrazone moiety, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hypobromite.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Phenylhydrazone derivatives.
Applications De Recherche Scientifique
D-Allose phenylosazone has several applications in scientific research:
Chemistry: Used for the identification and characterization of sugars through crystallography.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of rare sugar-based products and as a potential low-calorie sweetener.
Mécanisme D'action
The mechanism of action of D-Allose phenylosazone involves its interaction with specific molecular targets and pathways. In biological systems, D-Allose is converted to D-Allose-6-phosphate, which then undergoes further enzymatic reactions to form D-Fructose-6-phosphate . This pathway is part of the glycolytic process, which is essential for energy production in cells. The phenylosazone derivative may exert its effects by interfering with these metabolic pathways, leading to various physiological outcomes.
Comparaison Avec Des Composés Similaires
- D-Glucose phenylosazone
- D-Mannose phenylosazone
- D-Galactose phenylosazone
Comparison:
- D-Allose phenylosazone is unique due to the rare nature of D-Allose and its specific biological activities.
- D-Glucose phenylosazone and D-Mannose phenylosazone differ in their configuration at the C-2 position, leading to different crystalline structures .
- D-Galactose phenylosazone has a different configuration at the C-4 position, resulting in distinct chemical and biological properties .
Propriétés
Numéro CAS |
6164-71-2 |
|---|---|
Formule moléculaire |
C18H22N4O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(2R,3S,4S)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/t16-,17+,18-/m1/s1 |
Clé InChI |
BZVNQJMWJJOFFB-FGTMMUONSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


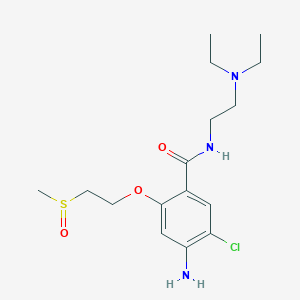
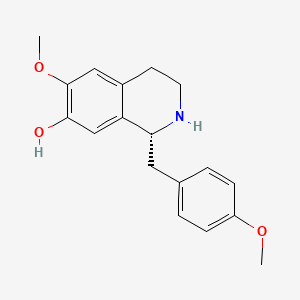

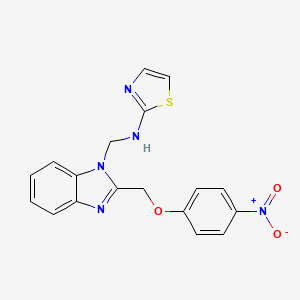
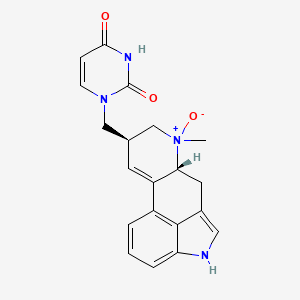
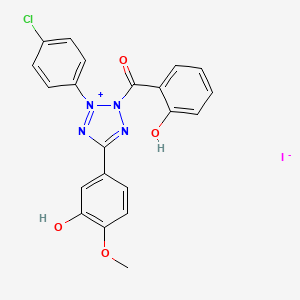


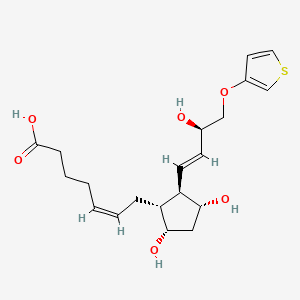
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
